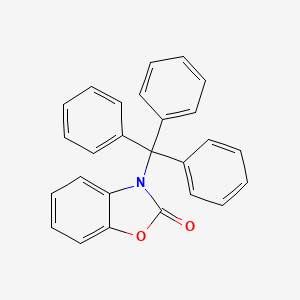![molecular formula C20H19N3OS2 B11097142 4-[(Z)-(1H-indol-3-ylmethylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione](/img/structure/B11097142.png)
4-[(Z)-(1H-indol-3-ylmethylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5,5-DIMETHYL-3-PHENYL-2-THIOXO-1,3-THIAZOLAN-4-YL)[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]AMMONIUMOLATE is a complex organic molecule that features a combination of thiazole and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-DIMETHYL-3-PHENYL-2-THIOXO-1,3-THIAZOLAN-4-YL)[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]AMMONIUMOLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions. The indole moiety is then introduced via a condensation reaction with an indole-3-carbaldehyde derivative. The final step involves the formation of the ammoniumolate salt, which is achieved by treating the intermediate with an appropriate base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the indole moiety, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitro compounds (NO₂) are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions or active sites in enzymes, while the indole moiety can bind to receptor sites, modulating their activity. These interactions can lead to the inhibition of enzyme activity or the activation/inhibition of receptor-mediated pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Indole Derivatives: Compounds such as tryptophan, indomethacin, and serotonin.
Uniqueness
The uniqueness of (5,5-DIMETHYL-3-PHENYL-2-THIOXO-1,3-THIAZOLAN-4-YL)[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]AMMONIUMOLATE lies in its combined structure of thiazole and indole rings, which imparts a distinct set of chemical and biological properties. This dual functionality allows for a broader range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H19N3OS2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-[hydroxy-[(Z)-indol-3-ylidenemethyl]amino]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C20H19N3OS2/c1-20(2)18(23(19(25)26-20)15-8-4-3-5-9-15)22(24)13-14-12-21-17-11-7-6-10-16(14)17/h3-13,18,24H,1-2H3/b14-13+ |
InChI Key |
OHGOCDPVKDYJTF-BUHFOSPRSA-N |
Isomeric SMILES |
CC1(C(N(C(=S)S1)C2=CC=CC=C2)N(/C=C/3\C=NC4=CC=CC=C43)O)C |
Canonical SMILES |
CC1(C(N(C(=S)S1)C2=CC=CC=C2)N(C=C3C=NC4=CC=CC=C43)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,5Z)-3-Cyclohexyl-5-[(2,4-dichlorophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11097063.png)
![1-{3-[(4-Methyl-3-nitrophenyl)sulfonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone](/img/structure/B11097073.png)

![2-{[(2-fluorophenyl)carbonyl]amino}-N-(propan-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11097087.png)
![(4Z)-1-(3-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11097088.png)
![N-[(2Z)-3-benzyl-4-[4-(heptafluoropropyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-(difluoromethoxy)aniline](/img/structure/B11097090.png)
![ethyl (2E)-2-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11097095.png)
![Ethyl 2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11097098.png)
![4-{5-[(E)-{(2E)-2-[(2E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11097101.png)
![Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate](/img/structure/B11097110.png)
![2-(2-Chloro-4-nitro-anilino)ethyl-[2-(4-methylfurazan-3-yl)oxyethyl]amine](/img/structure/B11097112.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11097127.png)
![N-[2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B11097130.png)
![4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11097134.png)
